molecular formula C9H9ClO4S2 B13139435 Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]-

Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]-

Cat. No.: B13139435
M. Wt: 280.8 g/mol
InChI Key: JNWXYFHVPDPUMU-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]- is an organosulfur compound with significant applications in organic synthesis and industrial chemistry. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]- typically involves the reaction of ethenesulfonyl chloride with 2-(methylsulfonyl)phenyl derivatives. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes where ethenesulfonyl chloride is reacted with 2-(methylsulfonyl)phenyl derivatives in the presence of suitable catalysts and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]- involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]- is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .

Properties

Molecular Formula

C9H9ClO4S2

Molecular Weight

280.8 g/mol

IUPAC Name

(E)-2-(2-methylsulfonylphenyl)ethenesulfonyl chloride

InChI

InChI=1S/C9H9ClO4S2/c1-15(11,12)9-5-3-2-4-8(9)6-7-16(10,13)14/h2-7H,1H3/b7-6+

InChI Key

JNWXYFHVPDPUMU-VOTSOKGWSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=CC=C1/C=C/S(=O)(=O)Cl

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C=CS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.